molecular formula C12H17NO5 B14187170 N,4-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide CAS No. 923017-17-8

N,4-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide

Cat. No.: B14187170
CAS No.: 923017-17-8
M. Wt: 255.27 g/mol
InChI Key: GYIXPQKLRICKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide: is an organic compound with the molecular formula C13H19NO5. It is a derivative of benzamide, characterized by the presence of methoxy and methoxymethoxy groups attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-methoxybenzaldehyde.

    Methoxymethoxylation: The benzene derivative undergoes methoxymethoxylation to introduce the methoxymethoxy group at the 2-position.

    N-Methylation: The intermediate product is then subjected to N-methylation to introduce the N-methyl group.

    Amidation: Finally, the compound undergoes amidation to form the benzamide structure.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,4-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

    Reduction: The compound can also be reduced under suitable conditions to yield reduced derivatives.

    Substitution: Substitution reactions can occur at the methoxy or methoxymethoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,4-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N,4-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

    N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide: This compound has an additional methyl group at the 6-position.

    N,4-dimethoxy-2-(methoxymethoxy)-N-ethylbenzamide: This compound has an ethyl group instead of a methyl group.

Uniqueness: N,4-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

923017-17-8

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

N,4-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide

InChI

InChI=1S/C12H17NO5/c1-13(17-4)12(14)10-6-5-9(16-3)7-11(10)18-8-15-2/h5-7H,8H2,1-4H3

InChI Key

GYIXPQKLRICKHM-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)OC)OCOC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.